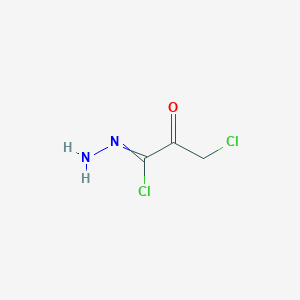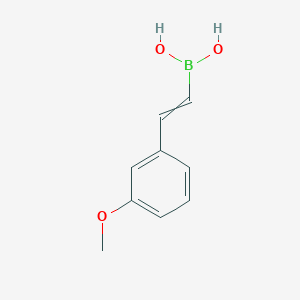![molecular formula C12H17NO2 B15167060 N-[2-(3-ethoxyphenyl)ethyl]acetamide CAS No. 261953-63-3](/img/structure/B15167060.png)
N-[2-(3-ethoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-ethoxyphenyl)ethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxyphenyl group attached to an ethyl chain, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-ethoxyphenyl)ethyl]acetamide typically involves the reaction of 3-ethoxyphenylacetic acid with ethylamine, followed by acetylation. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the acetamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-ethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.
Reduction: Formation of N-[2-(3-ethoxyphenyl)ethyl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-ethoxyphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3-ethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The ethoxyphenyl group may interact with enzymes or receptors, modulating their activity. The acetamide moiety can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but with two methoxy groups instead of one ethoxy group.
N-[2-(3-methoxyphenyl)ethyl]acetamide: Similar structure with a single methoxy group.
N-[2-(4-ethoxyphenyl)ethyl]acetamide: Similar structure with the ethoxy group in the para position.
Uniqueness
N-[2-(3-ethoxyphenyl)ethyl]acetamide is unique due to the specific positioning of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to its analogs.
Properties
CAS No. |
261953-63-3 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[2-(3-ethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12-6-4-5-11(9-12)7-8-13-10(2)14/h4-6,9H,3,7-8H2,1-2H3,(H,13,14) |
InChI Key |
KDOPUOUJUGKGHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol](/img/structure/B15166989.png)


![2,2,2-Trifluoro-1-[3-(2-methoxy-3-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15167001.png)


![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] pentanoate](/img/structure/B15167042.png)
![3-(1,1-Dimethylethoxy)-1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid](/img/structure/B15167045.png)
![3-[N-(2-aminoethyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B15167047.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B15167051.png)

![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene](/img/structure/B15167063.png)
![5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide](/img/structure/B15167069.png)
